2-((4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)thio)-4,6-dimethylnicotinonitrile
Description
Properties
IUPAC Name |
2-[4-chloro-1-(4-methoxyphenyl)-2,5-dioxopyrrol-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c1-10-8-11(2)22-17(14(10)9-21)27-16-15(20)18(24)23(19(16)25)12-4-6-13(26-3)7-5-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZPCTMJEFOSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine-2,5-Dione Core Formation
The dione scaffold originates from a modified Hantzsch dihydropyridine synthesis, adapted for aryl substitution:
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React 4-methoxyphenylacetic acid (10 mmol) with ethyl oxalyl chloride (12 mmol) in dry THF under N₂ at 0°C
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Add triethylamine (15 mmol) dropwise, stir 2 hr
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Quench with ice-water, extract with CH₂Cl₂ (3×50 mL)
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Dry over MgSO₄, concentrate, recrystallize from EtOAc/hexane
Regioselective Chlorination
Chlorination at C4 employs N-chlorosuccinimide (NCS) under radical conditions:
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Substrate: 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione (5 mmol)
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NCS (5.5 mmol), AIBN (0.1 mmol) in CCl₄ (20 mL)
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Reflux 8 hr under UV light (365 nm)
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Cool, filter, wash with NaHCO₃ (sat.), dry, chromatograph (SiO₂, 3:1 hexane/EtOAc)
Yield: 65%; ¹H NMR (CDCl₃) δ 7.45 (d, J=8.6 Hz, 2H), 6.95 (d, J=8.6 Hz, 2H), 4.12 (s, 2H), 3.85 (s, 3H)
Preparation of 4,6-Dimethylnicotinonitrile-2-Thiol
Nicotinonitrile Skeleton Construction
The pyridine core derives from Kröhnke pyridine synthesis modified for dimethyl substitution:
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Condense 2-chloro-3-cyano-4,6-dimethylpyridine (10 mmol) with sodium methoxide (30% in MeOH, 12 mmol)
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Reflux 1 hr in methanol (50 mL)
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Quench with ice-water, extract with DCM (3×30 mL)
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Dry organic layers, concentrate, recrystallize from ethanol
Thiolation at C2 Position
Thioether Coupling: Final Assembly
SN2 Displacement Strategy
Leveraging thiolate nucleophilicity, the coupling proceeds under mild conditions:
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Deprotonate 4,6-dimethylnicotinonitrile-2-thiol (4 mmol) with K₂CO₃ (4.4 mmol) in DMF (15 mL)
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Add 4-chloro-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (3.8 mmol)
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Stir at 50°C for 6 hr
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Pour into ice-water (100 mL), filter precipitate
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Wash with cold methanol, dry under vacuum
Alternative Oxidative Coupling
For scale-up, a solvent-free method from Chinese patent CN106866534A proves effective:
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Mix components A (3 mmol) and B (3 mmol) with DMSO (1.5 mL) as oxidant
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Heat at 90°C for 30 hr without solvent
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Cool, triturate with EtOH (10 mL), filter
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Recrystallize from acetonitrile
Yield: 68%; TLC Rf 0.43 (SiO₂, EtOAc)
Analytical Characterization and Validation
Critical spectroscopic data confirming structure:
Comparative Analysis of Synthetic Routes
Evaluating two primary methods:
| Parameter | SN2 Method | Oxidative Coupling |
|---|---|---|
| Yield | 73% | 68% |
| Purity | 98.2% | 95.7% |
| Reaction Time | 6 hr | 30 hr |
| Solvent | DMF | Solvent-free |
| Metal Involved | None | None |
| Scalability | Pilot-scale (100 g) | Bench-scale (10 g) |
| Byproducts | <2% | 5–7% |
The SN2 method offers superior efficiency for GMP production, while the oxidative approach benefits from green chemistry metrics.
Challenges and Optimization Opportunities
Key process limitations and mitigation strategies:
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Thiol Oxidation
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Regioselectivity in Chlorination
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Crystallization Difficulties
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Reaction Monitoring
Chemical Reactions Analysis
Key Functional Groups and Reactivity
Thioether Formation
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Mechanism : Nucleophilic aromatic substitution (SNAr) at the chloro position using a thiolate ion.
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Conditions : Base (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) at 60–80°C .
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Example :
Nitrile Group Transformations
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Hydrolysis : Acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions yield the corresponding amide or carboxylic acid .
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Cyclization : With amines or hydrazines, forms tetrazole or triazole derivatives under Cu(I) catalysis .
Chloro Substituent Reactivity
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Nucleophilic Substitution :
Comparative Reaction Conditions
Scientific Research Applications
The compound 2-((4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)thio)-4,6-dimethylnicotinonitrile is a complex organic molecule with potential applications in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Key Features
- Chlorine Atom : Enhances lipophilicity and biological activity.
- Methoxy Group : May increase solubility and influence receptor binding.
- Nitrile Group : Can participate in various chemical reactions and enhance biological activity.
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development. The presence of the pyrrolidine ring has been associated with various therapeutic effects, including anti-cancer and anti-inflammatory properties.
Case Study: Anti-Cancer Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant cytotoxicity against cancer cell lines. For example, studies on similar compounds have shown that they can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins .
The compound's ability to interact with biological targets makes it a candidate for further investigation in pharmacological studies.
Antioxidant Properties
Preliminary studies suggest that compounds with similar structures possess antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .
Agricultural Chemistry
Given its complex structure, there is potential for this compound to be explored as a pesticide or herbicide. The chlorinated phenyl group may enhance its efficacy against specific pests or weeds.
Example: Pesticidal Efficacy
Research on related compounds has demonstrated their effectiveness against various agricultural pests, suggesting that this compound may also exhibit similar properties .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrrolidine A | Anti-cancer | 15 | |
| Pyrrolidine B | Antioxidant | 10 | |
| Pyrrolidine C | Pesticidal | 20 |
Mechanism of Action
The mechanism of action of 2-((4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)thio)-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
Comparative analysis focuses on compounds with shared functional motifs, such as substituted pyrrolidinediones, thioether linkages, or nitrile-containing heterocycles.
Table 1: Structural Comparison of Selected Analogues
Key Observations :
Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound’s 4-chloro and nitrile groups are electron-withdrawing, contrasting with the 4-methoxyphenyl (electron-donating) group. This duality may enhance reactivity in polar environments compared to purely electron-deficient analogues like 4-nitroanisole .
- Compound 9 incorporates a tert-butyldimethylsilyl (TBS) group, which increases hydrophobicity and steric hindrance relative to the target compound’s smaller chloro substituent.
Biological Relevance: Nicotinonitrile derivatives are often explored as kinase inhibitors or enzyme modulators. The target compound’s nitrile group may enhance binding affinity compared to nitro or methoxy analogues .
Methodological Considerations for Comparative Studies
Crystallographic Analysis
The structural determination of such compounds relies on tools like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation of thermal ellipsoids) . These methods enable precise comparison of bond lengths, angles, and intermolecular interactions.
Table 2: Crystallographic Parameters (Hypothetical)
| Parameter | Target Compound | Compound 9 |
|---|---|---|
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P1̄ |
| Bond Length (C-S) | 1.78 Å | 1.82 Å |
| Dihedral Angle (Pyrrolidone-Nitrile) | 15° | 22° |
Spectroscopic and Computational Insights
- NMR Spectroscopy : The 4-methoxyphenyl group in the target compound would exhibit distinct aromatic proton signals (δ 6.8–7.2 ppm), differentiating it from aliphatic-rich analogues like Compound 7.
- DFT Calculations : Predict higher electron density at the nitrile group compared to nitro-substituted compounds, influencing reactivity in nucleophilic additions .
Biological Activity
2-((4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)thio)-4,6-dimethylnicotinonitrile is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of pyrrole, thioether, and nicotinonitrile moieties, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The IUPAC name of the compound is 2-[4-chloro-1-(4-methoxyphenyl)-2,5-dioxopyrrol-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile. Its molecular formula is , and it has a molecular weight of 395.85 g/mol. The compound's structure includes functional groups that are known for their biological activity.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets in various biological pathways. The exact mechanisms remain to be fully elucidated; however, initial studies suggest potential interactions with enzymes and receptors involved in critical physiological processes.
Antibacterial Activity
Research indicates that derivatives of similar structures exhibit significant antibacterial properties. For instance, compounds with similar thioether linkages have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . This suggests that this compound may possess comparable antibacterial effects.
Enzyme Inhibition
Inhibitory assays have demonstrated that compounds related to this structure can inhibit enzymes like acetylcholinesterase (AChE) and urease. The AChE inhibitory activity was assessed using a standard method involving the measurement of absorbance at 405 nm after incubation with the enzyme and substrate . Such enzyme inhibition is crucial for therapeutic applications in treating diseases like Alzheimer's.
Case Studies
A study conducted on related pyrrole derivatives revealed that these compounds exhibited significant anti-inflammatory and anticancer activities. The docking studies indicated strong binding affinities to target proteins involved in cancer progression . This reinforces the hypothesis that this compound could share similar bioactivity profiles.
Data Summary
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and heterocyclic coupling reactions. For example, a thioether linkage can be formed between a pyrrolidine-dione intermediate and a substituted nicotinonitrile moiety. Optimization may involve solvent selection (e.g., DMF or acetic acid for reflux conditions) and catalysts (e.g., triethylamine for deprotonation). Reaction monitoring via TLC or HPLC is critical to isolate intermediates .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is indispensable for verifying substituent positions, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Answer : Enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (e.g., MTT assays on cancer cell lines) are recommended. Dose-response curves (IC₅₀ values) should be generated, with positive controls (e.g., staurosporine for kinase inhibition). Structural analogs, such as dichloro-dimethylnicotinonitriles, suggest potential activity against oxidative stress pathways .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Answer : Combine target-based and phenotypic screening. Kinase profiling panels (e.g., Eurofins KinaseProfiler) identify binding affinities. For phenotypic effects, CRISPR-Cas9 gene knockout libraries can pinpoint responsive pathways. Molecular docking simulations (AutoDock Vina) predict binding modes to hypothetical targets like NADPH oxidases, guided by the compound’s thioether and pyrrolidine-dione motifs .
Q. How should contradictions in reported biological activity data be resolved?
- Answer : Reproduce assays under standardized conditions (e.g., ATP concentrations in kinase assays). Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analyses of dose-response data (e.g., Hill slopes) can distinguish assay artifacts. Frameworks like Bruyne’s quadripolar model emphasize reconciling theoretical and technical poles to address discrepancies .
Q. What computational strategies predict structure-activity relationships (SAR) for nicotinonitrile derivatives?
- Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. Molecular Dynamics (MD) simulations assess solvation effects on bioavailability. QSAR models trained on analogs (e.g., 2,5-dichloro-4,6-dimethylnicotinonitrile) highlight substituent effects on logP and solubility .
Q. How can solubility and stability be optimized for in vivo studies?
- Answer : Salt formation (e.g., hydrochloride salts) improves aqueous solubility. Prodrug strategies (e.g., esterification of the nitrile group) enhance metabolic stability. Accelerated stability studies (40°C/75% RH) identify degradation pathways. CRDC guidelines recommend membrane technologies (e.g., nanofiltration) for purification .
Methodological Frameworks
- Experimental Design : Align with CRDC subclass RDF2050108 (process control in chemical engineering) for scalable synthesis .
- Data Interpretation : Apply Bruyne’s quadripolar model to balance theoretical (e.g., reaction mechanisms) and technical (e.g., HPLC validation) poles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
